molecular formula C15H17N7 B4008231 4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine

4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine

Cat. No.: B4008231
M. Wt: 295.34 g/mol
InChI Key: WGOIIRFIXDWEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H17N7 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.15454357 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidine Derivatives : The compound is involved in the synthesis of pyrimidine derivatives, which have applications in pharmaceuticals and material fields. These derivatives display a broad spectrum of biological properties, including antibacterial and anti-allergic activities (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
  • Role in Heterocyclic Chemistry : It's used in the creation of heterocyclic compounds, such as tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which are significant in developing new materials and drugs (Khashi, Davoodnia, & Rao Lingam, 2015).

Biological and Pharmacological Activities

  • Anticancer and Antimicrobial Activities : Derivatives of this compound exhibit potent anticancer and antimicrobial effects, making them candidates for pharmaceutical research (Riyadh, 2011).
  • Central Nervous System Depressants : It has been used in synthesizing compounds with central nervous system depressant activities, potentially contributing to new treatments for neurological disorders (Okafor, Steenberg, & Buckley, 1982).

Chemical Structure Analysis

  • Crystal Structure and DFT Studies : The compound has been subjected to crystal structure and Density Functional Theory (DFT) studies to understand its molecular conformation and electronic structure properties, useful in the design of new molecules with desired activities (Murugavel et al., 2014).

Novel Compound Synthesis

  • Building Blocks for Novel Syntheses : It serves as a building block for creating novel compounds with potential insecticidal and antibacterial properties, expanding the range of applications in agriculture and medicine (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-22-14(19-11-20-22)13-6-10-18-15(21-13)17-7-2-3-12-4-8-16-9-5-12/h4-6,8-11H,2-3,7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOIIRFIXDWEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=NC(=NC=C2)NCCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine
Reactant of Route 3
4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine
Reactant of Route 4
4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine

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